n-(3-Methylphenyl)hydrazinecarbothioamide
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Overview
Description
N-(3-Methylphenyl)hydrazinecarbothioamide is a versatile chemical compound used in various scientific research fields. It is known for its unique chemical structure, which includes a hydrazinecarbothioamide group attached to a 3-methylphenyl ring. This compound exhibits significant biological activities, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)hydrazinecarbothioamide typically involves the reaction of 3-methylphenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification steps such as distillation, filtration, and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbothioamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
N-(3-Methylphenyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in studying biological pathways and mechanisms.
Medicine: Research has shown its potential as an anticancer agent, particularly in targeting specific signaling pathways involved in tumor growth and survival.
Industry: It is employed in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit key enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By modulating these pathways, the compound induces apoptosis and cell cycle arrest in cancer cells, thereby exhibiting its anticancer effects.
Comparison with Similar Compounds
N-(3-Methylphenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-Phenylhydrazinecarbothioamide: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
N-(4-Methylphenyl)hydrazinecarbothioamide: The methyl group is positioned differently on the phenyl ring, affecting its reactivity and biological activity.
N-(3-Methylphenyl)hydrazinecarboxamide: Contains a carboxamide group instead of a carbothioamide group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
1-amino-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-3-2-4-7(5-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNBXPSQBZKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960630 |
Source
|
Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40207-01-0 |
Source
|
Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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